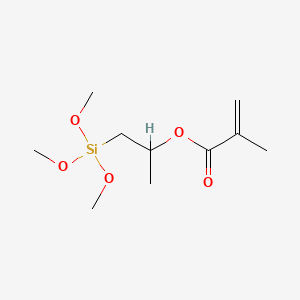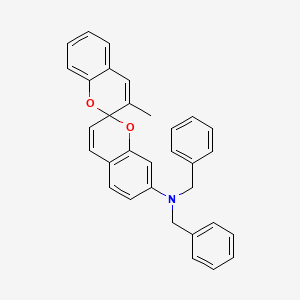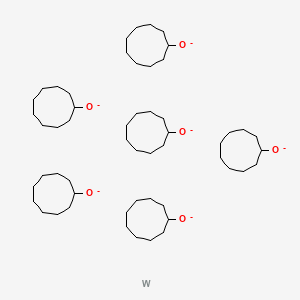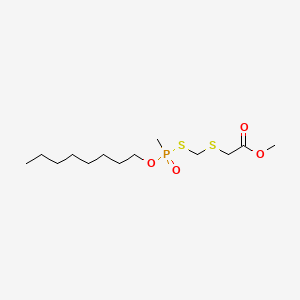![molecular formula C18H30N4O10 B13761687 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium CAS No. 74550-91-7](/img/structure/B13761687.png)
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium is a complex organic compound that features both carboxylate and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium typically involves multiple steps. One common approach is to start with the preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine dihydrochloride, which is then reacted with various reagents to introduce the carboxymethyl and dihydroxy-oxobutanoate groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions
Mécanisme D'action
The mechanism of action of 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole derivatives, which are used as antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar nitroimidazole structure.
Tinidazole: Another nitroimidazole derivative used for its antimicrobial properties.
Secnidazole: Similar in structure and used for treating bacterial infections.
Uniqueness
What sets 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
74550-91-7 |
|---|---|
Formule moléculaire |
C18H30N4O10 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium |
InChI |
InChI=1S/C12H22N4O3.C6H8O7/c1-4-14(5-2)6-8-19-9-7-15-11(3)13-10-12(15)16(17)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h10H,4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
ODWPOVRZARQDLF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOCCN1C(=NC=C1[N+](=O)[O-])C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)

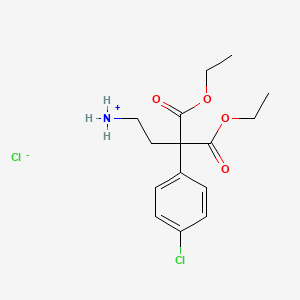


![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)


